molecular formula C6H5N2O2D3 B602659 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid CAS No. 122380-33-0

1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid

Cat. No.: B602659
CAS No.: 122380-33-0
M. Wt: 143.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid is an isotope labelled compound . It is an impurity of histamine . The molecular formula is C6H5N2O2D3 and the molecular weight is 143.16 .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring with a methyl group at the 1-position and an acetic acid group at the 4-position . The presence of deuterium (D) indicates that it is an isotopically labelled compound .


Physical and Chemical Properties Analysis

This compound is a solid compound . .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethylation of imidazole-4-acetate methyl ester produces 1-ethyl-1H-Imidazol-4-ylacetic acid methyl ester, which can be used to synthesize compounds with CuCl2, showing potential in electrochemical applications (Banerjee et al., 2013).
  • A pair of derivatization reagents including a variant of 1-methyl-1H-imidazole were developed for labeling aldehydes, useful in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) (Sun et al., 2014).

Catalysis and Green Chemistry

  • Imidazol-1-yl-acetic acid serves as a green, efficient organocatalyst for solvent-free synthesis of 1,8-dioxooctahydroxanthenes, highlighting its role in promoting sustainable chemical processes (Nazari et al., 2014).
  • 3-Methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate, a related compound, acts as a catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, emphasizing its utility in green chemistry (Davoodnia et al., 2010).

Biochemical Applications

  • Synthesis of a histamine metabolite, 1-methyl-4-(β-aminoethyl)-imidazole, illustrates the biochemical significance of imidazole derivatives in understanding metabolic pathways (Rothschild & Schayer, 1958).
  • Novel amino acid-based imidazolium zwitterions, similar in structure to 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid, were studied as green corrosion inhibitors, showing the interdisciplinary applications of these compounds (Srivastava et al., 2017).

Analytical and Material Science

  • The use of this compound derivatives in the synthesis of fluorescent compounds for selective determination of Co2+ ions demonstrates their potential in analytical chemistry (Li Rui-j, 2013).
  • Synthesis of various imidazole derivatives, including those structurally similar to this compound, shows their relevance in the development of new materials with potential applications in fields like optoelectronics and sensor technologies (Ahmad et al., 2018).

Mechanism of Action

While the specific mechanism of action for 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid is not mentioned, it is noted that it is an impurity of histamine . Histamine plays a role in local immune responses and acts as a neurotransmitter. Inhibitors of histamine have been shown to be clinically relevant in the diagnosis of carcinoid syndrome .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid involves the reaction of 1-Methyl-d3-1H-Imidazole with Bromoacetic Acid, followed by hydrolysis of the resulting ester to yield the final product.", "Starting Materials": [ "1-Methyl-d3-1H-Imidazole", "Bromoacetic Acid", "Sodium Hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 1-Methyl-d3-1H-Imidazole in methanol.", "Step 2: Add Bromoacetic Acid to the solution and stir at room temperature for 24 hours.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 10-11.", "Step 4: Heat the reaction mixture at 60-70°C for 2-3 hours.", "Step 5: Cool the reaction mixture and acidify with hydrochloric acid.", "Step 6: Extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the solution under reduced pressure to yield 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid." ] }

CAS No.

122380-33-0

Molecular Formula

C6H5N2O2D3

Molecular Weight

143.16

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

2625-49-2 (unlabelled)

tag

Imidazol Impurities

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.